molecular formula C11H12F5O3P B3046500 Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester CAS No. 125138-11-6

Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester

Cat. No.: B3046500
CAS No.: 125138-11-6
M. Wt: 318.18 g/mol
InChI Key: ASIHYOBRESQMIE-UHFFFAOYSA-N
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Description

Its structure features a pentafluorophenylmethyl group bonded to a phosphonic acid diethyl ester moiety. The pentafluorophenyl group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which significantly influences the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2,3,4,5,6-pentafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F5O3P/c1-3-18-20(17,19-4-2)5-6-7(12)9(14)11(16)10(15)8(6)13/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIHYOBRESQMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C(=C(C(=C1F)F)F)F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F5O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568551
Record name Diethyl [(pentafluorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125138-11-6
Record name Diethyl [(pentafluorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, the reaction between diethyl phosphite and pentafluorobenzyl chloride under controlled conditions yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Cholinesterase Inhibition

Phosphonic acid derivatives are known for their ability to inhibit cholinesterase enzymes, which play a critical role in neurotransmission by degrading the neurotransmitter acetylcholine. The diethyl ester form of phosphonic acid has been shown to exhibit significant cholinesterase inhibitory activity, making it a candidate for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

1.2 Antiviral Activity

Research indicates that phosphonic acid compounds can exhibit antiviral properties. For instance, certain phosphonate analogs have been investigated for their efficacy against viral infections such as HIV and Hepatitis B. The mechanism often involves interference with viral replication processes .

Agricultural Applications

2.1 Herbicides and Pesticides

Phosphonic acid derivatives are utilized in the formulation of herbicides and pesticides. Their ability to act as growth regulators or as inhibitors of specific metabolic pathways in plants makes them valuable in agricultural chemistry. For example, certain phosphonate esters can disrupt the biosynthesis of essential plant hormones, thereby controlling unwanted plant growth or pest populations .

2.2 Fertilizers

Phosphonic acids are also incorporated into fertilizers to enhance nutrient uptake in plants. The presence of phosphonate groups can improve the solubility and availability of phosphorus in soil, promoting better plant growth and yield .

Materials Science

3.1 Synthesis of Functional Materials

In materials science, phosphonic acid derivatives are used to create functional materials with unique properties. For instance, they can serve as precursors for synthesizing metal-organic frameworks (MOFs) and other nanostructured materials that have applications in catalysis, gas storage, and separation technologies .

3.2 Coatings and Surface Modifications

Phosphonic acids can be employed in surface modification processes to enhance the adhesion properties of coatings on various substrates. Their ability to form strong bonds with metal surfaces is particularly useful in developing corrosion-resistant coatings .

Case Studies

Study Application Findings
Study ACholinesterase InhibitionDemonstrated significant inhibition of acetylcholinesterase activity with potential implications for Alzheimer's treatment .
Study BAgricultural HerbicidesShowed effective control of specific weed species using phosphonic acid derivatives as active ingredients .
Study CMaterial SynthesisDeveloped a novel MOF using phosphonic acid as a linker, exhibiting enhanced gas adsorption properties .

Mechanism of Action

The mechanism of action of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester involves its ability to form stable carbon-phosphorus bonds. This stability is due to the strong electron-withdrawing effect of the pentafluorophenyl group, which enhances the reactivity of the phosphorus center. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • Electron-Withdrawing Groups (EWG) : The pentafluorophenyl group (target compound) and nitro group () lower pKa values (increased acidity) compared to electron-donating groups like methoxy (). Fluorine’s inductive effect stabilizes the deprotonated phosphonate, enhancing acidity.
  • Electron-Donating Groups (EDG) : Methoxy-substituted phosphonates exhibit higher pKa (reduced acidity) due to resonance donation.

Hydrophobicity (Log P) :

  • Fluorinated and nitro-substituted compounds show higher Log P values due to increased lipophilicity. The target compound’s Log P (~3.8–4.2) exceeds that of methoxy (Log P ~1.2–1.6) and chloro analogs (Log P ~1.5–2.0).

Reactivity and Stability :

  • EWGs like pentafluorophenyl and nitro groups enhance ester stability against hydrolysis by reducing electron density at the phosphorus center. In contrast, EDGs like methoxy may accelerate hydrolysis under basic conditions.

Synthetic Utility: Target Compound: Potential use in drug design (bioisostere for phosphate groups) and materials science (hydrophobic coatings). 4-Cyanobenzyl Analog (): Employed in Suzuki-Miyaura coupling reactions due to the cyano group’s directing effects. Chloroethyl Analog (): Used in flame retardants and polymer crosslinking.

Research Findings and Trends

  • Acidity Trends: Pyrazolyl and pyrimidinyl phosphonates () exhibit pKa values between 2.5–4.0, aligning with the target compound’s estimated range. Fluorine’s electronegativity further lowers pKa compared to non-fluorinated analogs.
  • Hydrolysis Behavior : EWGs slow ester hydrolysis, as seen in trifluoroacetic acid-mediated deprotection of fluorinated silanes ().
  • Synthetic Methods : The target compound may be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions, similar to ’s sulfonylmethylphosphonate.

Biological Activity

Phosphonic acid derivatives, particularly those containing fluorinated aromatic groups, have garnered attention due to their diverse biological activities. The compound Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester is notable for its potential applications in medicinal chemistry and agriculture. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a series of reactions involving phosphonochloridates and various nucleophiles. The synthesis typically involves the following steps:

  • Formation of Phosphonochloridate : The initial step involves reacting diethyl phosphonate with phosphorus oxychloride to form the phosphonochloridate.
  • Nucleophilic Substitution : The chloridate is then reacted with [(pentafluorophenyl)methyl] alcohol to yield the desired diethyl ester.
  • Purification : The product is purified using techniques such as column chromatography and characterized by NMR spectroscopy.

The overall reaction can be summarized as follows:

Diethyl Phosphonate+PCl5Phosphonochloridate Pentafluorophenyl methyl phosphonic acid diethyl ester\text{Diethyl Phosphonate}+\text{PCl}_5\rightarrow \text{Phosphonochloridate}\rightarrow \text{ Pentafluorophenyl methyl phosphonic acid diethyl ester}

Phosphonic acid derivatives exhibit a range of biological activities due to their ability to interact with various biological targets:

  • Antimicrobial Activity : These compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function. Their fluorinated structure enhances lipophilicity, allowing better membrane penetration.
  • Anticancer Properties : Some studies indicate that phosphonic acid esters can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : Research has demonstrated that these compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of phosphonic acid derivatives including the pentafluorophenyl variant showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of apoptosis .
  • Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Table 1: Biological Activities of Phosphonic Acid Derivatives

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduced cytokine levels

Table 2: Synthesis Parameters for Phosphonic Acid Derivatives

StepReagent/ConditionYield (%)
Formation of ChloridatePCl5, Benzene, 86°C73%
Nucleophilic Substitution[(Pentafluorophenyl)methyl] alcohol67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester
Reactant of Route 2
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Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester

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